molecular formula C11H13F3N4 B13048250 1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine

1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine

Cat. No.: B13048250
M. Wt: 258.24 g/mol
InChI Key: QZSABKLAUJEQJT-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine is a pyrazolo-pyridine derivative characterized by a tert-butyl group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 6-position of the fused heterocyclic core. The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in binding to biological targets, such as kinases and receptors .

Preparation Methods

The synthesis of 1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine typically involves the trifluoromethylation of pyrazolo[4,3-B]pyridine derivatives. One common method includes the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This reaction is carried out under mild conditions and offers good functional group tolerance . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo-Pyridine Derivatives

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related pyrazolo-pyridine derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Reference
1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine 1: tert-butyl; 6: -CF₃ 242.21 g/mol* Not explicitly reported (structural focus)
4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine 4: -CH₃; 6: -CF₃ 232.18 g/mol Unknown (95% purity noted)
APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine) 3: 4-fluorophenyl; 6: 3,5-dimethoxyphenyl 389.39 g/mol Kit kinase inhibitor
3-Amino-1H-pyrazolo[3,4-b]pyridine derivatives Variable (e.g., aryl, alkyl) ~200–400 g/mol MELK kinase inhibitors
1-Tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: tert-butyl; 3: 2,5-dimethylbenzyl 309.41 g/mol Unknown (PDB ligand)

*Calculated based on molecular formula C₈H₁₀F₃N₅.

Key Observations :

  • Substituent Diversity : The tert-butyl group in the target compound distinguishes it from analogues like APcK110 (3,5-dimethoxyphenyl) or methyl-substituted derivatives .
  • Trifluoromethyl Impact : The -CF₃ group at position 6 is less common compared to halogenated or methoxy-substituted derivatives (e.g., APcK110) and may confer unique electronic properties .
  • Core Modifications : Pyrazolo[3,4-d]pyrimidin-4-amine derivatives (e.g., compound in ) share a similar tert-butyl substitution but differ in fused ring systems, altering target selectivity.

Kinase Inhibition

Pyrazolo-pyridine derivatives are prominent kinase inhibitors:

  • APcK110 : Inhibits Kit kinase (IC₅₀ < 100 nM) via binding to the ATP pocket .
  • 3-Amino-1H-pyrazolo[3,4-b]pyridine: Acts as a scaffold for MELK kinase inhibitors, with IC₅₀ values in the micromolar range .

Antimicrobial and Anticancer Activity

  • Compound 11 (bis-pyrazolo[3,4-b]pyridin-3-amine): Exhibits antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
  • 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one : Shows anti-proliferative effects on prostate cancer via mTOR/p70S6K inhibition .

Biological Activity

1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-B]pyridine core with a tert-butyl group and a trifluoromethyl substituent. Its molecular formula is C11H13F3N4C_{11}H_{13}F_3N_4, and it has a molecular weight of approximately 270.25 g/mol.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Inhibition of Protein Interactions : Compounds in this class have been shown to inhibit the interaction of proteins involved in critical cellular processes, such as neddylation pathways essential for cancer cell growth and survival .
  • Antitumor Activity : Some derivatives demonstrate potent antitumor effects by disrupting cellular signaling pathways, particularly in cancer cell lines with specific genetic amplifications .

Pharmacokinetics

The pharmacokinetic profile of related pyrazolo-pyridines suggests that modifications, such as the introduction of trifluoromethyl groups, can enhance oral bioavailability and metabolic stability. For instance, studies on similar compounds have shown improved plasma exposure and longer half-lives when administered orally .

Study 1: Inhibition of Neddylation

A study evaluated the effectiveness of a related pyrazolo-pyridine compound against neddylation in cancer cells. The compound demonstrated a significant reduction in cell proliferation at concentrations above its IC90 value, indicating strong potential for further development as an anticancer agent .

Study 2: Pharmacokinetic Evaluation

In a murine model, a structurally analogous compound was administered at a dose of 50 mg/kg. Results indicated sustained plasma levels above the therapeutic threshold for over 24 hours, underscoring the potential for clinical application in treating malignancies .

Comparative Analysis of Related Compounds

The following table summarizes key biological activities and properties of selected compounds within the pyrazolo-pyridine class:

Compound NameBiological ActivityOral BioavailabilityIC50 (μM)
This compoundAntitumor activity via protein inhibitionHighTBD
Pyrazolo-Pyridone AnalogNeddylation inhibitionModerate0.36
Another Pyrazolo CompoundCell cycle arrestLowTBD

Properties

Molecular Formula

C11H13F3N4

Molecular Weight

258.24 g/mol

IUPAC Name

1-tert-butyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C11H13F3N4/c1-10(2,3)18-7-4-6(11(12,13)14)5-16-8(7)9(15)17-18/h4-5H,1-3H3,(H2,15,17)

InChI Key

QZSABKLAUJEQJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C(=N1)N)N=CC(=C2)C(F)(F)F

Origin of Product

United States

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